Methanone, [4-(1-hydroxyethyl)phenyl]phenyl-
Overview
Description
. This compound features a phenyl group substituted with a hydroxyethyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanone, [4-(1-hydroxyethyl)phenyl]phenyl- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with 4-(1-hydroxyethyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of Methanone, [4-(1-hydroxyethyl)phenyl]phenyl- often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Methanone, [4-(1-hydroxyethyl)phenyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(1-oxoethyl)phenyl phenyl methanone.
Reduction: Formation of 4-(1-hydroxyethyl)phenyl phenyl methanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methanone, [4-(1-hydroxyethyl)phenyl]phenyl- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methanone, [4-(1-hydroxyethyl)phenyl]phenyl- involves its interaction with various molecular targets. The hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The phenyl groups provide a hydrophobic environment, facilitating interactions with hydrophobic pockets in target molecules .
Comparison with Similar Compounds
Similar Compounds
Methanone, (4-hydroxyphenyl)phenyl-: Similar structure but with a hydroxy group instead of a hydroxyethyl group.
Methanone, (1-hydroxycyclohexyl)phenyl-: Contains a cyclohexyl group instead of a phenyl group.
Methanone, [4-(1-methylethyl)phenyl]phenyl-: Features a methylethyl group instead of a hydroxyethyl group
Uniqueness
Methanone, [4-(1-hydroxyethyl)phenyl]phenyl- is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in polar solvents and its ability to participate in hydrogen bonding, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
[4-(1-hydroxyethyl)phenyl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11(16)12-7-9-14(10-8-12)15(17)13-5-3-2-4-6-13/h2-11,16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDZBUXPRNHBGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433792 | |
Record name | Methanone, [4-(1-hydroxyethyl)phenyl]phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85696-44-2 | |
Record name | Methanone, [4-(1-hydroxyethyl)phenyl]phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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